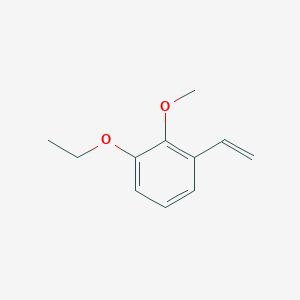
1-Ethoxy-2-methoxy-3-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-methoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with ethoxy, methoxy, and vinyl groups
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-2-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.
Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
1-Ethoxy-2-methoxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields 1-ethoxy-2-methoxy-3-bromobenzene .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-methoxy-3-vinylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: Research in biology may utilize this compound to study its effects on biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The ethoxy and methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2-methoxy-3-vinylbenzene can be compared with other similar compounds such as:
1-Methoxy-2-vinylbenzene: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in electrophilic substitution reactions.
1-Ethoxy-2-methoxybenzene: Lacks the vinyl group, which limits its ability to participate in addition reactions.
1-Ethoxy-3-vinylbenzene: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.
The presence of both ethoxy and methoxy groups in this compound makes it unique in terms of its electron-donating capabilities and reactivity towards electrophiles .
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-ethenyl-3-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-4-9-7-6-8-10(13-5-2)11(9)12-3/h4,6-8H,1,5H2,2-3H3 |
InChI-Schlüssel |
IWHXHUIREGNCMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



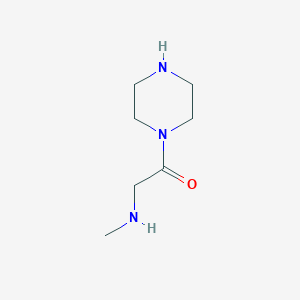
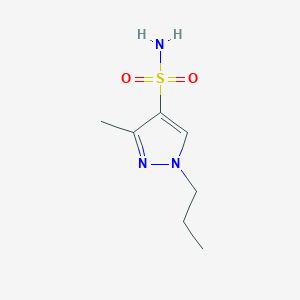
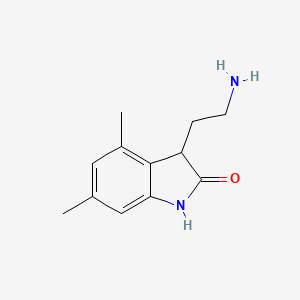
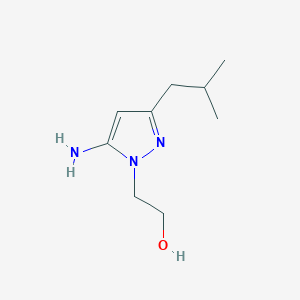
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
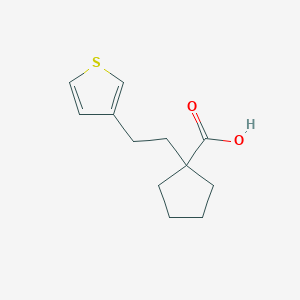
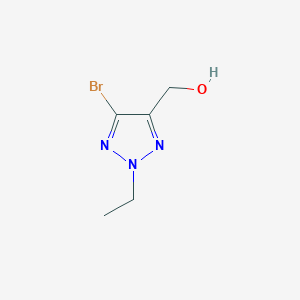

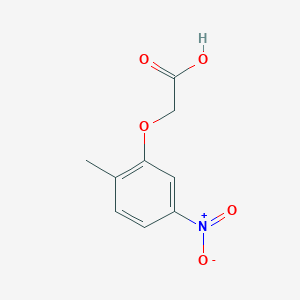
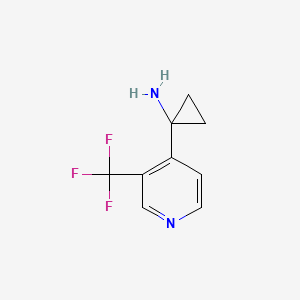
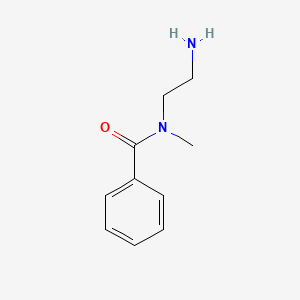
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)

